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molecular formula C11H14O4 B8753153 3-Hydroxy-5-phenoxypentanoic acid CAS No. 155638-20-3

3-Hydroxy-5-phenoxypentanoic acid

Cat. No. B8753153
M. Wt: 210.23 g/mol
InChI Key: ZKPPNJNGKKHGLI-UHFFFAOYSA-N
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Patent
US06853477B2

Procedure details

Then, (R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA prepared in Reference Example 3 was added at a final concentration of 5 mM, and was incubated at 37° C. for 25 minutes, followed by adding to this pigment dispersion (R)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by the method described in Eur. J. Biochem., 250, 432-439 (1997) after obtaining 3-hydroxy-5-phenoxyvaleric acid by hydrolyzing 3-hydroxy-5-phenoxyvalerate obtained by Reformatsky reaction with zinc, using as raw materials 3-phenoxypropanal synthesized by the method described in J. Org. Chem., 55, 1490-1492 (1990) and ethyl bromoacetate) so that the final concentration was 1 mM, then incubating the same at 37° C. for 5 minutes. After the reaction, electrophoretic particles were collected and suspended with kerosene as a dispersion medium in a same manner as Example 2.
Name
(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3-hydroxy-5-phenoxyvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C@H](CCC1C=CC(F)=CC=1)CC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=O.[OH:63][C@H:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66](SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=[O:67]>>[OH:63][CH:64]([CH2:116][CH2:117][O:118][C:119]1[CH:124]=[CH:123][CH:122]=[CH:121][CH:120]=1)[CH2:65][C:66]([OH:67])=[O:1]

Inputs

Step One
Name
(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCC1=CC=C(C=C1)F
Step Two
Name
(R)-3-hydroxy-5-phenoxyvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCOC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at a final concentration of 5 mM
CUSTOM
Type
CUSTOM
Details
prepared by the method

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC(CC(=O)O)CCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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